4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one
Description
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one (CAS: 120427-96-5) is a brominated indolinone derivative with the molecular formula C₁₀H₁₀BrNO and a molecular weight of 240.1 g/mol . It is a yellow to dark yellow solid with a melting point of 153–155°C and a predicted boiling point of 373.8±42.0°C . The compound is sparingly soluble in dimethyl sulfoxide (DMSO) and methanol and is commonly used as a synthetic intermediate in pharmaceutical chemistry, particularly in the production of ropinirole (a dopamine agonist) .
Its structure features a bromoethyl side chain at the 4-position of the indolin-2-one core, which enhances its reactivity in alkylation and nucleophilic substitution reactions. This functionality makes it valuable for constructing complex heterocyclic systems .
Properties
CAS No. |
120427-96-5 |
|---|---|
Molecular Formula |
C₁₀H₁₀BrNO |
Molecular Weight |
240.1 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Bromination and Cyclization
The most widely documented method involves a four-step sequence starting from substituted indole precursors. As described in Hayler et al. , bromination of 4-vinylindolin-2-one under aqueous conditions with bromine and irradiation yields 4-(2-bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one. Subsequent steps include:
-
Acidic hydrolysis in methanol/water to remove chloro substituents.
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Iron(III) chloride-mediated cyclization to stabilize the indolinone core.
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Palladium-catalyzed transfer hydrogenation with sodium hypophosphite to reduce residual double bonds .
This method is scalable but requires rigorous control over reaction conditions to avoid over-bromination. Industrial implementations report yields exceeding 70% after purification .
Chemoselective Transfer Hydrogenation
A refined single-step protocol eliminates the need for multi-stage bromination. As detailed in , 4-(2′-bromoethyl)-3-chloro-2-indolinone undergoes hydrogenation using palladium on charcoal (Pd-C) and sodium hypophosphite monohydrate in ethyl acetate. Key parameters include:
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Temperature : Reflux (100°C)
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Reagent ratio : 1:1.5 substrate-to-hypophosphite
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Workup : Warm filtration and recrystallization from ethyl acetate
This method achieves an 87% isolated yield with >95% purity, attributed to the selective reduction of the C-Cl bond without affecting the bromoethyl group . Practical considerations include regulatory challenges, as sodium hypophosphite is a DEA-monitored precursor in the U.S. .
Alternative Routes via Gabriel Synthesis
Patent literature discloses a six-step route starting from 2-(2'-bromoethyl)benzaldehyde:
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Gabriel synthesis with potassium phthalimide to install an amine moiety.
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Henry reaction to form a nitrostyrene intermediate.
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Royer reaction for cyclization to a chloro-oxindole.
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Dechlorination using zinc-acetic acid.
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Phthalimide removal via hydrazinolysis.
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N-alkylation with di-n-propylamine to yield ropinirole precursors.
While this route avoids halogenation, it introduces complexity with a 58% overall yield .
Comparative Analysis of Synthetic Methods
Structural and Mechanistic Insights
The bromoethyl side chain’s electrophilicity necessitates careful handling to prevent polymerization. NMR data confirm the structure:
-
¹H NMR (DMSO-d₆) : δ 10.36 (s, NH), 7.12 (t, J=7.8 Hz, ArH), 3.72 (t, J=7.4 Hz, CH₂Br), 3.50 (s, CH₂).
Crystallization from ethyl acetate yields white needles, enhancing stability for storage .
Industrial and Regulatory Considerations
Large-scale productions prefer the multi-step method due to lower catalyst costs, while laboratories favor transfer hydrogenation for speed . Regulatory constraints on sodium hypophosphite may drive adoption of iron-mediated cyclization or enzymatic alternatives under development.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The indolinone core can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azidoethyl, thioethyl, and aminoethyl derivatives.
Oxidation: Products include oxo-indolinones.
Reduction: Products include indoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H10BrNO
- Molecular Weight : 240.1 g/mol
- CAS Number : 120427-96-5
The compound features a bromoethyl group attached to a dihydroindolinone structure, making it a versatile intermediate in organic synthesis.
Medicinal Chemistry
One of the primary applications of 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one is in the field of medicinal chemistry. It serves as a crucial building block for synthesizing various pharmaceutical compounds, particularly those with potential anticancer , antimicrobial , and anti-inflammatory activities. The compound's unique structure allows for modifications that can enhance biological activity.
Case Studies:
- Anticancer Activity : Research indicates that derivatives of indole compounds exhibit significant anticancer properties by targeting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that similar indole derivatives can inhibit enzymes like poly(ADP-ribose) polymerase (PARP), which is crucial in cancer cell repair mechanisms .
- Antimicrobial Properties : Compounds derived from indole structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .
Biological Studies
The compound is utilized in biological studies to explore its interactions with different biological targets such as enzymes and receptors. Understanding these interactions is essential for drug development and optimizing therapeutic efficacy.
Research Insights:
- Enzyme Inhibition : Investigations into the inhibition of specific enzymes by indole derivatives have revealed their potential as therapeutic agents. For example, studies have identified that certain indole-based compounds inhibit chymotrypsin-like elastase family members, which are involved in inflammatory processes .
Material Science
In addition to its medicinal applications, this compound is explored in material science for developing novel materials with specific electronic and optical properties. Its unique chemical structure allows it to be incorporated into polymers and other materials.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and cyclization, makes it valuable in organic synthesis.
Synthetic Routes:
A multi-step synthetic route typically involves:
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one involves its interaction with biological targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The indolinone core may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one
- CAS : 120427-95-4
- Molecular Formula: C₁₀H₉BrClNO
- Molecular Weight : 274.55 g/mol
- Key Differences: Substitution: A chlorine atom replaces the hydrogen at the 3-position of the indolinone ring. Reactivity: The chlorine atom increases electrophilicity at the 3-position, enabling regioselective modifications (e.g., Suzuki couplings or SNAr reactions) . Applications: Used in synthesizing dual-target kinase inhibitors and antineoplastic agents .
Data Table :
| Property | 4-(2-Bromoethyl)-indolin-2-one | 4-(2-Bromoethyl)-3-chloro-indolin-2-one |
|---|---|---|
| Molecular Weight (g/mol) | 240.1 | 274.55 |
| Melting Point (°C) | 153–155 | Not reported |
| Solubility | DMSO, Methanol | Likely similar (DMSO, Methanol) |
| Key Functional Group | Bromoethyl | Bromoethyl + Chloro |
5-Bromoindolin-2-one
- CAS: Not explicitly provided (see ).
- Synthesis : Prepared via bromination of indolin-2-one or via coupling with brominated intermediates .
- Key Differences: Substitution: Bromine is located at the 5-position of the indolinone ring instead of the 4-position. Reactivity: The 5-bromo derivative is more reactive in cross-coupling reactions (e.g., Heck or Ullmann reactions) due to steric and electronic effects . Applications: Intermediate for antitumor agents and kinase inhibitors .
3-(2-Bromoethyl)-4-hydroxy-2H-chromen-2-one
- Structure : A coumarin derivative with a bromoethyl side chain.
- Key Differences :
- Core Structure: Chromen-2-one (coumarin) instead of indolin-2-one.
- Reactivity: The hydroxyl group at the 4-position enables conjugation with fluorophores or metal chelators.
- Applications: Used in synthesizing fluorescent probes and antimicrobial agents .
Biological Activity
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one is an organic compound belonging to the indolinone class, characterized by a bromoethyl substituent on its nitrogen-containing heterocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The synthesis of this compound typically involves the bromination of 1,3-dihydro-2H-indolin-2-one using bromoethane and a base such as potassium carbonate in solvents like dimethylformamide at elevated temperatures. This reaction facilitates the substitution necessary to introduce the bromoethyl group effectively.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to the modification of proteins and nucleic acids, potentially inhibiting enzyme activity or disrupting cellular processes. The indolinone core may also interact with specific receptors or enzymes, modulating their activity and resulting in various biological effects .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. The presence of the bromoethyl group enhances its reactivity towards microbial targets. For instance, studies have shown that derivatives of indolinones can inhibit bacterial growth by interfering with essential cellular functions.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Its mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. For example, certain indolinone derivatives have demonstrated cytotoxic effects against several cancer cell lines by promoting cell cycle arrest and apoptosis .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The presence of electron-withdrawing groups such as bromine enhances its reactivity and biological potency. Comparative studies with similar compounds reveal that variations in substituents can significantly affect both chemical reactivity and biological effectiveness.
Q & A
Q. What are the standard synthetic routes for preparing 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one?
The synthesis typically involves two key steps: (1) reduction of a carboxylic acid derivative to a hydroxyethyl intermediate and (2) bromoethylation . For example, 2-methyl-3-nitrobenzoic acid can be reduced using BH₃-THF in tetrahydrofuran (THF) under nitrogen to yield 4-(2-hydroxyethyl)indolin-2-one . Subsequent bromination of the hydroxyl group is achieved via reaction with hydrobromic acid (HBr) or PBr₃. Alternative routes involve alkylation of indolin-2-one derivatives with bromoethylating agents (e.g., 1,2-dibromoethane) under basic conditions .
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction is the gold standard for structural confirmation. Crystals are grown via slow evaporation of a solvent (e.g., ethanol), and data collected at low temperatures (e.g., 90 K) provide high-resolution bond lengths and angles (mean C–C deviation: 0.002–0.003 Å) . NMR spectroscopy (¹H/¹³C) is used for solution-phase validation: the bromoethyl group appears as a triplet (~δ 3.7–3.9 ppm for CH₂Br) and a multiplet for the indolinone core (δ 6.5–7.5 ppm) .
Advanced Research Questions
Q. How can regioselectivity be controlled during bromoethylation to minimize side products?
Regioselectivity depends on protecting group strategy and reaction conditions . For example, using NaH in THF at 0°C ensures deprotonation of the indolinone nitrogen before introducing 1,2-dibromoethane, directing bromoethylation to the desired position . Monitoring via TLC (Rf ~0.4 in hexane/ethyl acetate) and quenching with saturated NaHCO₃ minimizes over-alkylation. Purification by column chromatography (silica gel, gradient elution) isolates the product .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic bromoethyl group’s susceptibility to nucleophilic attack. Software like Molecular Operating Environment (MOE) simulates binding interactions with biological targets (e.g., dopamine receptors) . Protein Data Bank (PDB) structures guide docking studies to assess pharmacodynamic potential .
Q. How should researchers address contradictions in reported NMR data for this compound?
Discrepancies in NMR shifts (e.g., CH₂Br resonance) often arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities (unreacted starting material). To resolve this:
- Compare spectra under identical conditions.
- Use 2D NMR (COSY, HSQC) to assign signals unambiguously.
- Validate purity via HPLC (≥95% by area) .
Methodological Guidance
- Crystallization : Use ethanol/water (9:1) for slow evaporation to obtain X-ray-quality crystals .
- Synthesis Scale-Up : Maintain strict anhydrous conditions (N₂ atmosphere) to avoid bromine displacement by moisture .
- Biological Assays : Screen for dopamine receptor affinity using radioligand binding assays (IC₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
